5-Methylpiperidin-2-one
Overview
Description
5-Methylpiperidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO. It is a derivative of piperidine, featuring a six-membered ring with one nitrogen atom and a ketone functional group at the second position. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of pharmaceuticals and other biologically active molecules .
Mechanism of Action
Target of Action
A related compound, 5-hydroxy-1-methylpiperidin-2-one (5-hmp), has been studied for its interaction with lung cancer cell line a549
Pharmacokinetics
It’s known that a higher drug affinity towards carrier protein bovine serum albumin (bsa) would enhance a higher drug bioavailability .
Result of Action
The related compound 5-hmp has been shown to exhibit antioxidant properties and cytotoxic effects . It’s important to note that the effects of 5-Methylpiperidin-2-one might differ from those of 5-HMP.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylpiperidin-2-one can be synthesized through various methods. One common approach involves the cyclization of 5-methyl-1,5-diaminopentane under acidic conditions. Another method includes the hydrogenation of 5-methyl-2-piperidone using a suitable catalyst .
Industrial Production Methods: In industrial settings, this compound is typically produced via the catalytic hydrogenation of 5-methyl-2-piperidone. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions to achieve high yields and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to 5-methylpiperidine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 5-Methylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
5-Methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting various diseases.
Industry: this compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but without the ketone group.
2-Piperidinone: Similar to 5-Methylpiperidin-2-one but lacks the methyl group at the fifth position.
N-Methylpiperidin-2-one: Another derivative with a methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to the presence of both a methyl group and a ketone functional group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-methylpiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRPFJGOCZUUHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446679 | |
Record name | 5-methylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3298-16-6 | |
Record name | 5-methylpiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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